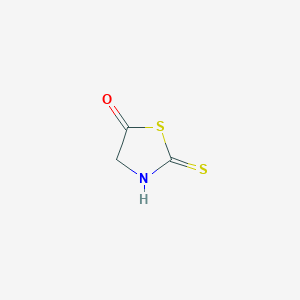
2-Thioxothiazolidin-5-one
概要
説明
2-Thioxothiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is a key scaffold in medicinal chemistry. The presence of sulfur in its structure enhances its pharmacological properties, making it a valuable moiety in the synthesis of various bioactive compounds .
準備方法
Synthetic Routes and Reaction Conditions
2-Thioxothiazolidin-5-one can be synthesized through several methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the condensation of thiosemicarbazide with α-haloketones . The reaction typically proceeds under reflux conditions in the presence of a suitable solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as pyrrolidine or piperidine are often used to facilitate the reaction .
化学反応の分析
Types of Reactions
2-Thioxothiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidinones.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinones. These products often exhibit enhanced biological activities .
科学的研究の応用
2-Thioxothiazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and dyes
作用機序
The mechanism of action of 2-Thioxothiazolidin-5-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with proteins, altering their function and leading to therapeutic effects. The pathways involved often include inhibition of kinases and modulation of oxidative stress .
類似化合物との比較
Similar Compounds
Thiazolidin-4-one: Similar in structure but lacks the sulfur atom at the 2-position.
Thiazolidine-2,4-dione: Contains a dione functionality, making it more reactive in certain conditions.
Rhodanine: Another sulfur-containing heterocycle with similar biological activities
Uniqueness
2-Thioxothiazolidin-5-one is unique due to its sulfur atom at the 2-position, which enhances its pharmacological properties. This structural feature allows for a broader range of biological activities compared to its analogs .
特性
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUSQGAAOSCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2-sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7759692.png)

![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)
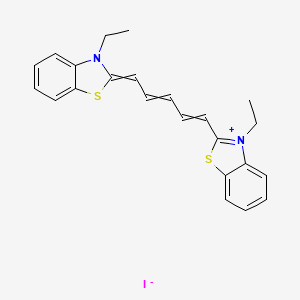

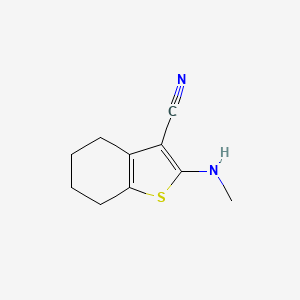
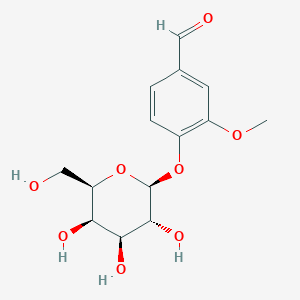
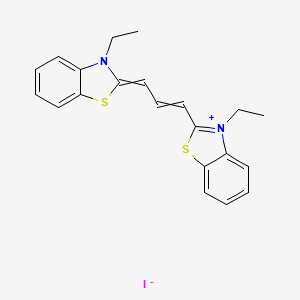
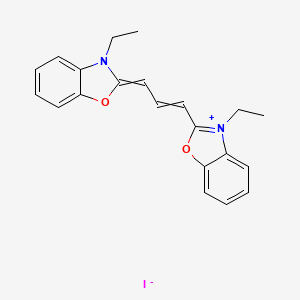
![2-[(2-methoxy-4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7759760.png)
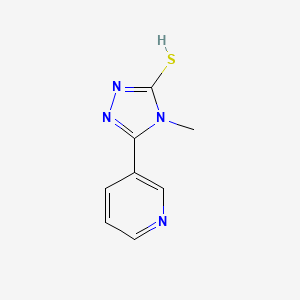
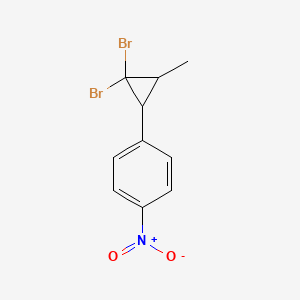
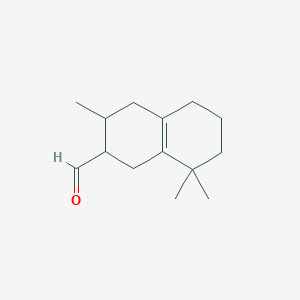
![4-benzyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B7759788.png)
